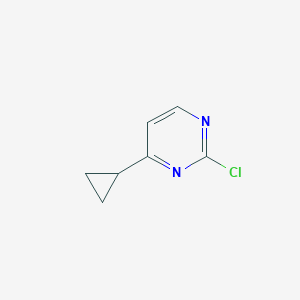

2-Chloro-4-cyclopropylpyrimidine

描述

属性

IUPAC Name |

2-chloro-4-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILQSGMEWRSKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954237-31-1 | |

| Record name | 2-Chloro-4-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Cyclopropylpyrimidine and Its Analogues

Established Synthetic Routes to the 2-Chloro-4-cyclopropylpyrimidine Core

Chlorination of Hydroxypyrimidine Precursors

A traditional and widely used method for synthesizing chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine precursors. For instance, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene. nih.govgoogle.com This method is effective for large-scale preparations. nih.gov A solvent-free approach using equimolar amounts of POCl₃ and a base like pyridine (B92270) at high temperatures in a sealed reactor has been developed, offering an environmentally friendlier and safer alternative to methods using excess POCl₃. nih.gov This procedure has proven to be broadly applicable to a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

Similarly, other chlorinating agents such as phosphorus pentachloride, phosphorus trichloride, sulfuryl chloride, and chlorine can be employed. google.com The reaction of hydroxy pyrimidine (B1678525) sodium salts with these chlorinating agents can produce the corresponding chloropyrimidines without the need for an additional acid scavenger. google.com

A newer procedure for the chlorination of pyrimidine nucleosides utilizes m-chloroperbenzoic acid (MCPBA) in an aprotic solvent, which provides good to excellent yields under mild conditions. osti.gov

Multi-component Reaction (MCR) Strategies for Pyrimidine Annulation

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. nih.govnih.govpreprints.org This strategy is advantageous for its atom economy, reduced number of purification steps, and the ability to rapidly generate diverse compound libraries. nih.govpreprints.org

The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified to create a variety of pyrimidine derivatives. nih.gov Other MCRs, such as those involving amidines, have been effectively used to construct the pyrimidine ring. mdpi.comresearchgate.net For example, amidines can undergo cycloaddition with various partners to yield substituted pyrimidines. mdpi.comresearchgate.net The use of ultrasound irradiation has been shown to enhance the efficiency of some MCRs for pyrimidine synthesis. nih.gov

Cycloaddition Reactions in Pyrimidine Core Synthesis

Cycloaddition reactions provide a versatile method for the construction of the pyrimidine ring. mdpi.com For instance, [4+2] cycloadditions involving 1,2,3-triazines and amidines can produce 2,5-disubstituted pyrimidines in excellent yields. mdpi.comnih.gov Other cycloaddition strategies, such as [3+3] cycloadditions, have also been developed, particularly for synthesizing fluorinated pyrimidine derivatives. mdpi.com

The reaction of amidines with chalcones is another example of a cycloaddition reaction used to synthesize substituted pyrimidines. researchgate.net Furthermore, intramolecular cycloadditions of appropriately substituted pyrimidine precursors can lead to the formation of fused pyrimidine ring systems. rsc.org

Strategies for Incorporating the Cyclopropyl (B3062369) Group onto the Pyrimidine Ring

Introducing the cyclopropyl moiety onto the pyrimidine ring is a crucial step in the synthesis of the target compound. One approach involves a deconstruction-reconstruction strategy. nih.gov In this method, a pre-existing pyrimidine ring is opened to form an intermediate that can then be cyclized with a cyclopropyl-containing amidine to form the desired 2-cyclopropylpyrimidine (B1313821) derivative. nih.gov This strategy has been successfully applied to complex molecules, demonstrating its potential in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Another strategy involves the use of cyclopropyl MIDA boronates as building blocks in Suzuki-Miyaura cross-coupling reactions with a halogenated pyrimidine. acs.org This method allows for the modular and rapid elaboration of fragment hits in drug discovery. acs.org

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Functionalized Pyrimidines

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrimidine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling Reactions and their Variants

The Suzuki-Miyaura coupling reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. mt.com This reaction is widely used in the synthesis of biaryl compounds and has been successfully applied to chloropyrimidine substrates. nih.govmdpi.comacs.org The electron-deficient nature of the pyrimidine ring makes chloropyrimidines more reactive in Suzuki couplings compared to their benzene (B151609) analogs. acs.org

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. mdpi.comdntb.gov.ua For instance, Pd(PPh₃)₄ and Pd(OAc)₂/PPh₃ are commonly used catalyst systems. mdpi.comdntb.gov.ua Microwave irradiation has been shown to accelerate Suzuki coupling reactions, often leading to high conversions in short reaction times. mdpi.com

The regioselectivity of Suzuki couplings on di- or tri-chlorinated pyrimidines can be controlled by the reaction conditions and the nature of the substituents on the pyrimidine ring. acs.orgnih.gov In some cases, ligand-controlled selectivity allows for coupling at a specific position, leaving other chloro-substituents available for further functionalization. nih.gov

Below is a table summarizing various palladium-catalyzed Suzuki coupling reactions of chloropyrimidines with different arylboronic acids.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Moderate | nih.gov |

| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Glyme/Water | 70 | Low | acs.org |

| Pd(OAc)₂/PPh₃/K₃PO₄ | K₃PO₄ | - | - | Reasonable | dntb.gov.ua |

| Pd(PPh₃)₂Cl₂/K₃PO₄ | K₃PO₄ | - | - | Reasonable | dntb.gov.ua |

Other Transition Metal-Mediated Coupling Methodologies

Beyond the well-established Suzuki and Stille reactions, several other transition metal-catalyzed coupling methodologies have been effectively employed for the synthesis and functionalization of pyrimidine cores, which are applicable to the synthesis of this compound analogues. These methods offer alternative routes with distinct advantages in terms of substrate scope and reaction conditions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful tool for introducing alkynyl moieties onto the pyrimidine ring. researchgate.net For instance, Sonogashira coupling of (hetero)aroyl chlorides with (trimethylsilyl)acetylene can be achieved efficiently using a stoichiometric amount of triethylamine (B128534) as a base, leading to the formation of TMS-ynones. acs.org These ynones are versatile intermediates that can participate in subsequent multicomponent reactions to form 2,4-disubstituted pyrimidines. acs.orgnih.gov The reaction conditions are generally mild, often proceeding at room temperature. acs.org The copper co-catalyst is crucial for the subsequent cyclization process in certain sequential reactions. rsc.org This methodology has been successfully applied to the synthesis of various pyrimidine-fused skeletons. rsc.org

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for forming carbon-carbon bonds. wikipedia.org This reaction is noted for its high functional group tolerance and has been used to synthesize a variety of substituted pyrimidines. wikipedia.orgorgsyn.org For example, a scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi cross-coupling between the in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. acs.org This approach has also been instrumental in preparing 5-fluoroalkylated pyrimidine nucleosides by coupling protected 5-iodo-2'-deoxyuridine nucleosides with fluorinated alkylzinc reagents. nih.govnih.gov Recent advancements have focused on developing more reliable protocols, including the use of continuous flow methods for generating alkylzinc halides and for the subsequent coupling reaction. nih.gov

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.org While it is a cost-effective method, its application can be limited by the reactivity of the Grignard reagent with certain functional groups. organic-chemistry.org Nevertheless, it has found significant use in the synthesis of biaryls and has been applied to the production of complex molecules like the hypertension drug aliskiren. wikipedia.org The reaction can be performed with various nickel(II) or palladium(II) catalysts and is typically carried out in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org Recent developments have included the use of rhodium-aluminum bimetallic complexes to catalyze the Kumada-Tamao-Corriu (KTC) coupling of arylmagnesium compounds generated in situ from aryl fluorides or chlorides. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org The development of this reaction has provided a facile route to aryl amines, which are important substructures in many pharmaceuticals. wikipedia.orgwiley.com The reaction has seen continuous improvement through the development of new phosphine (B1218219) ligands, allowing for a broader substrate scope and milder reaction conditions. wiley.com For the regioselective amination of polychloropyrimidines, the use of a dialkylbiarylphosphine-derived palladium catalyst is often required for aryl- and heteroarylamines, while more nucleophilic dialkylamines can react under non-catalyzed S_NAr conditions. mit.edu

Table 1: Overview of Other Transition Metal-Mediated Coupling Methodologies

| Coupling Reaction | Key Reactants | Catalyst System | Typical Application in Pyrimidine Synthesis |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst | Introduction of alkynyl groups, synthesis of 2,4-disubstituted pyrimidines and fused skeletons. acs.orgrsc.orgtandfonline.com |

| Negishi Coupling | Organozinc Compound, Organic Halide | Pd or Ni catalyst | C-C bond formation with high functional group tolerance, synthesis of substituted pyrimidines and nucleosides. wikipedia.orgacs.orgnih.gov |

| Kumada Coupling | Grignard Reagent, Organic Halide | Pd or Ni catalyst | Cost-effective synthesis of biaryls and other C-C coupled products. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine, Aryl Halide | Pd catalyst with phosphine ligands | Formation of aryl amines, regioselective amination of chloropyrimidines. wikipedia.orgmit.edu |

Nucleophilic Aromatic Substitution (S_NAr) Strategies in Pyrimidine Synthesis

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for the synthesis of substituted pyrimidines, particularly for introducing nucleophiles onto the electron-deficient pyrimidine ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. In the context of dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), the two chlorine atoms activate the ring for substitution. The position of substitution is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, nucleophilic attack occurs preferentially at the C4 position of 2,4-dichloropyrimidine. justia.com However, mixtures of products resulting from substitution at both the C2 and C4 positions can be obtained, necessitating careful control of the reaction to achieve regioselectivity. justia.com

For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines has been shown to strongly favor the formation of the C4-substituted product. acs.org The reactions with aliphatic amines are often catalyzed by palladium, whereas aromatic amines can react without a catalyst. acs.org The choice of base and solvent can also significantly influence the outcome of the reaction.

The S_NAr mechanism is distinct from S_N1 and S_N2 reactions. Aryl halides are generally unreactive under S_N1 and S_N2 conditions due to the instability of the aryl cation and the steric hindrance of the aromatic ring, respectively. libretexts.org In contrast, the S_NAr pathway is facilitated by the stabilization of the anionic intermediate by the aromatic system and any electron-withdrawing substituents. libretexts.orglibretexts.org

Chemo- and Regioselective Synthetic Approaches for this compound Derivatives

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of specifically substituted pyrimidines like this compound. The differential reactivity of the C2 and C4 positions in dichloropyrimidine precursors is the key to selective functionalization.

As mentioned, nucleophilic aromatic substitution on 2,4-dichloropyrimidine generally favors substitution at the C4 position. justia.com This inherent regioselectivity can be exploited to introduce the cyclopropyl group at the C4 position first, followed by further modifications at the C2 position if required.

For cases where the desired regioselectivity is difficult to achieve, alternative strategies are employed. One such strategy involves the use of a surrogate for the parent dichloropyrimidine. For example, 5-trimethylsilyl-2,4-dichloropyrimidine has been used to achieve regioselective amination at the C2 position. mit.edu Another approach is to use starting materials with different leaving groups at the C2 and C4 positions, such as 2-chloro-4-thiomethoxypyrimidines, which can exclusively afford the desired 2-aminated-4-thiomethoxypyrimidine products. mit.edu

Transition metal-catalyzed cross-coupling reactions can also be employed in a regioselective manner. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple a nucleophile at either the C2 or C4 position of a dihalopyrimidine. For example, a patent describes a method for generating 2,4-disubstituted pyrimidines through sequential S_NAr reactions, including a regioselective substitution at the C2 position. justia.com

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Cyclopropylpyrimidine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Halogen Positions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrimidines susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of 2-chloro-4-cyclopropylpyrimidine, the chlorine atom at the 2-position serves as a leaving group in the presence of suitable nucleophiles.

Reactivity with Amines and Other Heteroatom Nucleophiles

The reaction of this compound with various nucleophiles, particularly amines, is a key transformation for the synthesis of a diverse range of derivatives. The general principle of nucleophilic substitution on dichloropyrimidines suggests that the 4-position is typically more reactive towards nucleophilic attack than the 2-position. wuxiapptec.comresearchgate.netarkat-usa.org This regioselectivity is attributed to the greater electron deficiency at the C4 position. However, the presence of substituents on the pyrimidine ring can influence this selectivity. wuxiapptec.com

While specific studies on this compound are limited, analogous reactions with other 2-chloropyrimidines provide insight into its expected reactivity. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds via nucleophilic substitution of the chlorine atoms. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for the amination of 2-amino-4-chloro-pyrimidine derivatives, suggesting that similar conditions could be applicable to this compound. nih.gov

The reaction with amines, both primary and secondary, is expected to proceed by the addition of the amine to the electron-deficient C2 carbon, followed by the elimination of the chloride ion. The reaction mechanism is generally considered to be a two-step process involving the formation of a Meisenheimer-like intermediate. stackexchange.com

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amines (e.g., R-NH₂) | 2-(Alkylamino)-4-cyclopropylpyrimidine | Basic or acid-catalyzed conditions | arkat-usa.orgresearchgate.net |

| Secondary Amines (e.g., R₂NH) | 2-(Dialkylamino)-4-cyclopropylpyrimidine | Basic conditions, potentially microwave-assisted | nih.gov |

| Oxygen Nucleophiles (e.g., RO⁻) | 2-Alkoxy-4-cyclopropylpyrimidine | Basic conditions | rsc.org |

| Sulfur Nucleophiles (e.g., RS⁻) | 2-(Alkylthio)-4-cyclopropylpyrimidine | Basic conditions | rsc.org |

This table presents expected reactions based on the general reactivity of chloropyrimidines, as direct experimental data for this compound is not extensively available.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, with its unique strained ring structure and electronic properties, can participate in various chemical transformations and influence the reactivity of the adjacent pyrimidine ring.

Cyclopropane (B1198618) Ring Opening and Functionalization

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. nih.gov However, the stability of the cyclopropyl group attached to an aromatic ring is generally higher than that of an isolated cyclopropane ring. The aromatic system can partially stabilize the cyclopropyl group through conjugation. stackexchange.com

Influence of the Cyclopropyl Group on Electronic Distribution and Adjacent Reactivity

The presence of the cyclopropyl group can also sterically hinder the approach of nucleophiles to the adjacent positions, although this effect is likely to be minor for the 2-position. The primary electronic effect of the cyclopropyl group is the donation of electron density into the pyrimidine ring through its "bent" bonds, which can stabilize adjacent positive charges that may develop in reaction intermediates. quora.comwyzant.com

Catalytic Transformations and Mechanistic Investigations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyrimidines are known to participate in such reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction of chloropyrimidines with boronic acids provides a versatile method for the synthesis of aryl- or vinyl-substituted pyrimidines. acs.orgacs.orgnih.gov While specific examples with this compound are not explicitly documented, it is expected to undergo Suzuki coupling at the 2-position to yield 2-aryl-4-cyclopropylpyrimidines. The choice of palladium catalyst and ligand is crucial for the efficiency of these reactions. researchgate.net

| Coupling Reaction | Coupling Partner | Product | Catalyst System | Reference |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-4-cyclopropylpyrimidine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base | acs.orgacs.org |

| Buchwald-Hartwig Amination | Amine | 2-Amino-4-cyclopropylpyrimidine | Pd catalyst with a suitable phosphine (B1218219) ligand and a base | mit.eduwikipedia.org |

This table illustrates potential catalytic transformations based on the known reactivity of chloropyrimidines.

The Buchwald-Hartwig amination offers an alternative to direct nucleophilic substitution for the synthesis of aminopyrimidines, particularly with less nucleophilic amines. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an amine with the chloro-pyrimidine. The mechanism involves an oxidative addition of the chloro-pyrimidine to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst. organic-chemistry.org

Mechanistic investigations into the nucleophilic substitution reactions on this compound would likely reveal a process consistent with the SNAr mechanism. Computational studies on related systems have shown that the regioselectivity of nucleophilic attack on dichloropyrimidines is influenced by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), with the position having the larger LUMO coefficient being more susceptible to attack. wuxiapptec.com The presence of the electron-donating cyclopropyl group at the 4-position would be expected to influence the electronic properties of the pyrimidine ring and thus the energetics of the reaction intermediates and transition states.

Role of Transition Metal Catalysis in Further Derivatization

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, plays a pivotal role in the derivatization of this compound. These methods offer a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the C2 position, enabling the synthesis of a diverse range of analogues.

Prominent among these transformations are the Suzuki-Miyaura and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups. For instance, this compound has been successfully coupled with cyclopropylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and a base like K₃PO₄ in a solvent like tetrahydrofuran (B95107) (THF) googleapis.com. This reaction demonstrates the feasibility of creating a C2-cyclopropyl bond, further functionalizing the pyrimidine core.

The Buchwald-Hartwig amination is another powerful tool for modifying this compound. This reaction facilitates the formation of a C-N bond, introducing a wide variety of amine functionalities. A notable example involves the reaction of this compound with an aniline (B41778) derivative in the presence of a palladium catalyst system, such as Pd₂(dba)₃ and a phosphine ligand like XPhos, with a base such as potassium carbonate google.com. These reactions are crucial for the synthesis of aminopyrimidine derivatives, which are common scaffolds in pharmaceutical agents google.comgoogle.comgoogleapis.com.

The following table summarizes representative examples of transition metal-catalyzed reactions involving this compound and related 2-chloropyrimidines.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 2,4-dichloropyrimidine (B19661), cyclopropylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂, K₃PO₄ | This compound | googleapis.com |

| Buchwald-Hartwig Amination | This compound, N-(3-bromophenyl)pyrimidin-2-amine | Pd₂(dba)₃, XPhos, K₂CO₃ | N-(4-cyclopropylpyrimidin-2-yl)-N-(3-(thiazol-2-yl)phenyl)amine | google.com |

| Buchwald-Hartwig Amination | This compound, (R)-4-morpholin-2-yl-phenyl)-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | (4-Cyclopropyl-pyrimidin-2-yl)-((R)-4-morpholin-2-yl-phenyl)-amine | google.comgoogleapis.com |

| Suzuki Coupling | This compound, boronic acid ester | Not specified | 4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B] google.comresearchgate.netOXAZIN-3-ONE derivative | googleapis.comgoogleapis.com |

Organocatalysis and Biocatalysis in Pyrimidine Modifications

While transition metal catalysis is a dominant strategy, the fields of organocatalysis and biocatalysis are emerging as powerful alternatives for the modification of heterocyclic compounds, offering potential advantages in terms of sustainability and selectivity.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of pyrimidine chemistry, nucleophilic aromatic substitution (SNAr) reactions are particularly relevant. While specific examples of organocatalyzed reactions on this compound are not extensively documented in the reviewed literature, general principles can be applied. For instance, the nucleophilic displacement of the chloride at the C2 position can be facilitated by organocatalysts. Research on related 4-substituted 2-chloropyrimidines has shown that treatment with nucleophiles like 4-methylpiperazine can lead to the displacement of the chloride to form antagonists of the serotonin (B10506) 5-HT2A receptor researchgate.netresearchgate.net. The development of chiral organocatalysts could also enable enantioselective substitutions, a valuable tool in the synthesis of chiral drug candidates.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions nih.govrsc.org. The application of biocatalysis to the modification of this compound is a largely unexplored area. However, the broader field of biocatalysis for drug synthesis is rapidly advancing nih.gov. Enzymes from secondary metabolism, which are often naturally promiscuous, could potentially be engineered to accept and transform pyrimidine derivatives nih.gov. For example, enzymes could be developed to perform selective hydroxylations, glycosylations, or other functional group interconversions on the pyrimidine core or the cyclopropyl substituent nih.gov. While the direct enzymatic modification of this compound has not been reported, the potential for developing novel biocatalytic routes for its derivatization represents an exciting frontier in green chemistry and drug discovery.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Chloro 4 Cyclopropylpyrimidine Analogues

Systematic Chemical Modification of the Pyrimidine (B1678525) Core

The pyrimidine ring is a privileged structure in medicinal chemistry, and its substitution pattern profoundly influences the biological activity of its derivatives. nih.govhumanjournals.comwjarr.comresearchgate.net The reactive chlorine atom at the C-2 position and the potential for substitution at other positions of the 2-chloro-4-cyclopropylpyrimidine core make it an attractive starting point for creating diverse chemical libraries.

C-2 Position: The chlorine atom at the C-2 position is a key functional group for derivatization, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including amines, alcohols, and thiols, leading to the synthesis of 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives, respectively. For instance, in the development of anticancer agents, the introduction of a heteroaryl group at the C-2 position of a pyrimidine core has been shown to be crucial for activity. Specifically, a nitrogen atom at the ortho-position of the heteroaryl group relative to the pyrimidine core often leads to enhanced potency.

C-4 Position: The cyclopropyl (B3062369) group at the C-4 position is a defining feature of the scaffold. While this group itself can be modified (as discussed in section 4.2), the C-4 position can also be a site for further substitution, particularly in the synthesis of diarylpyrimidine analogues where this position is often linked to an aryl wing.

C-5 Position: The C-5 position of the pyrimidine ring is another site where modifications can significantly impact bioactivity. Introduction of substituents at this position can influence the electronic properties and steric profile of the molecule. For example, in a series of 2-amino-4-aryl-5-chloropyrimidines developed as inhibitors of VEGFR-2 and CDK1, the chloro group at the C-5 position was found to be important for their kinase inhibitory activity. nih.gov

C-6 Position: The C-6 position offers an additional point for derivatization. In the context of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents, the chloro group at C-6 was a key feature of the pharmacophore.

The strategic combination of substitutions at these positions allows for the generation of highly functionalized and diverse pyrimidine derivatives with tailored biological activities. nih.gov

Diarylpyrimidines (DAPYs) are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. The this compound scaffold can serve as a precursor for the synthesis of novel DAPY analogues.

In one study, a series of diarylpyrimidine analogues featuring a cyclopropylamino group linking the pyrimidine scaffold and an aryl wing were synthesized and evaluated for their anti-HIV activity. nih.gov The synthesis involved the reaction of a substituted aniline (B41778) with a pyrimidine derivative, where the cyclopropylamino moiety was introduced to explore new chemical space and SAR. The lead compound from this series, 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile, exhibited potent anti-HIV-1 activity with an IC50 of 0.099 μM. nih.gov

The general synthetic approach for such diarylpyrimidine analogues often involves the coupling of a substituted aniline with a functionalized pyrimidine, such as a 2-chloropyrimidine (B141910) derivative. The nature of the substituents on both aryl rings and the linker between the pyrimidine core and the second aryl ring are critical for activity.

While the synthesis of diarylpyrimidines from pyrimidine precursors is well-documented, the development of triarylpyrimidine analogues from this compound is less common in the literature. However, based on established synthetic methodologies, one could envision a synthetic route involving sequential cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional aryl groups at available positions on the pyrimidine ring or on the existing aryl substituents.

Impact of Cyclopropyl Moiety Modifications on Molecular Recognition

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to modulate a compound's conformational properties, metabolic stability, and binding affinity.

The cyclopropyl group at the C-4 position of the pyrimidine ring exerts significant steric and electronic effects that can influence the molecule's interaction with its biological target. The rigid, three-dimensional nature of the cyclopropyl ring can restrict the conformational freedom of the molecule, locking it into a bioactive conformation.

Modifications of the cyclopropyl moiety itself can lead to significant changes in biological activity. For example, the introduction of substituents on the cyclopropyl ring can alter its steric bulk and electronic properties. In a study on cyclopropyl-epothilones, the stereochemical orientation of the cyclopropyl group was found to be critical for its biological activity. nih.gov An analogue with a cyclopropane (B1198618) orientation corresponding to the natural epoxide configuration was nearly as potent as the natural product, while its diastereomer was significantly less active. nih.gov This highlights the importance of the precise three-dimensional arrangement of the cyclopropyl group for optimal target engagement.

Furthermore, the replacement of the cyclopropyl group with other cycloalkyl groups of varying ring sizes, such as cyclobutyl or cyclopentyl, can be a strategy to probe the steric requirements of the binding pocket.

Conformational analysis is a crucial tool for understanding how a ligand binds to its receptor. The presence of the cyclopropyl group in this compound analogues has a profound impact on their conformational preferences. The rigid nature of the cyclopropyl ring can significantly reduce the number of accessible low-energy conformations, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Structure-Activity Relationship (SAR) Elucidation in Target-Oriented Research

The elucidation of SAR is a cornerstone of drug discovery, providing insights into how chemical structure translates into biological activity. For analogues of this compound, SAR studies are essential to optimize their potency, selectivity, and pharmacokinetic properties for a given biological target.

In the context of kinase inhibition, for example, the pyrimidine scaffold is a common feature in many approved drugs. SAR studies on pyrimidine-based kinase inhibitors often reveal that specific substitution patterns are required for potent and selective inhibition. For instance, in a series of 2-amino-4-aryl-5-chloropyrimidines, the presence of the 5-chloro substituent and the nature of the aryl group at C-4 were critical determinants of their inhibitory activity against VEGFR-2 and CDK1. nih.gov

Similarly, in the development of antiviral agents, such as the diarylpyrimidine NNRTIs, SAR studies have shown that the nature and substitution pattern of the aryl wings, as well as the linker connecting them to the pyrimidine core, are crucial for potent anti-HIV activity. nih.gov The data in the table below, derived from a study on diarylpyrimidine analogues, illustrates the impact of substituents on anti-HIV-1 activity.

| Compound | R1 | R2 | IC50 (µM) against WT HIV-1 |

| 1a | H | H | >100 |

| 1b | 2-F | H | 0.85 |

| 1c | 4-F | H | 0.54 |

| 1d | 2,5-diF | H | 0.12 |

| 1e | 2,5-diF | CN | 0.099 |

Data adapted from a study on diarylpyrimidine analogues as HIV non-nucleoside reverse transcriptase inhibitors. nih.gov

This table clearly demonstrates that the introduction of fluorine atoms on one of the aryl rings (R1) and a cyano group on the other (R2) significantly enhances the anti-HIV-1 potency. Such detailed SAR data is invaluable for guiding the design of more effective therapeutic agents.

SAR Studies in Kinase Inhibition

The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, mimicking the adenine (B156593) base of ATP to bind to the hinge region of the kinase active site. The this compound core offers several points for modification to achieve potent and selective kinase inhibition.

The chlorine atom at the C2-position is a key reactive handle, often displaced by various amine nucleophiles to introduce substituents that can interact with specific residues in the kinase domain. For instance, in the development of Aurora A kinase inhibitors, the substitution at the 2-position of a pyrimidine ring with different anilines has been shown to be crucial for activity. While not directly starting from this compound, studies on related 2,4-diaminopyrimidine (B92962) derivatives have demonstrated that the nature and substitution pattern of the amine at the C2-position significantly influence inhibitory potency against kinases like Aurora A. nih.gov For example, the introduction of a pyrrolidin-3-yl group at the N2-position has been a successful strategy. nih.gov

The cyclopropyl group at the C4-position is another important feature. This small, rigid, and lipophilic group can fit into hydrophobic pockets within the kinase active site, contributing to binding affinity. In the discovery of VEGFR-2 kinase inhibitors based on a pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold, a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C4-position was found to be highly effective, leading to low nanomolar inhibitors. nih.gov This highlights the favorable contribution of the cyclopropyl moiety to kinase inhibition.

Further modifications can be explored at other positions of the pyrimidine ring, if available, to fine-tune the physicochemical properties and target selectivity of the resulting inhibitors. The table below summarizes general SAR findings for pyrimidine-based kinase inhibitors, which can be extrapolated to derivatives of this compound.

| Modification Position | Substituent Type | Impact on Kinase Inhibitory Activity |

| C2-Position (from Chloro) | Substituted anilines, aliphatic amines | Crucial for hinge binding and target selectivity. nih.gov |

| C4-Position | Cyclopropyl group | Enhances binding affinity through hydrophobic interactions. nih.gov |

| Other Ring Positions | Small alkyl or polar groups | Can improve solubility and pharmacokinetic properties. |

SAR Studies in Anti-Infective Agent Development

The pyrimidine core is also a key component in many anti-infective agents. The this compound scaffold can be derivatized to generate novel antibacterial and antifungal compounds.

In the realm of antibacterial agents, the displacement of the C2-chloro group with various nucleophiles is a common strategy. Studies on other chloropyrimidine derivatives have shown that introducing substituted phenylthiazolyl-s-triazine moieties can lead to potent antibacterial activity. nih.gov The nature of the linker (e.g., amine or mercapto) and the substituents on the phenyl ring significantly impact the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the presence of electron-withdrawing groups on the phenyl ring often enhances antibacterial potency. nih.gov

For antifungal applications, derivatives of pyrimidine have also shown promise. While direct SAR studies on this compound are not extensively reported, research on related structures provides valuable insights. For example, N-substituted 2-cyclopropyl-quinazolin-4-ones have demonstrated significant antifungal activity against molds like Mucor mucedo. mdpi.com This suggests that the cyclopropyl moiety can contribute favorably to antifungal properties. Furthermore, studies on other chlorinated compounds, such as 2-chloro-N-phenylacetamide, have shown fungicidal and antibiofilm activity against resistant Candida species, indicating the potential utility of the chloro-substituent in antifungal drug design. nih.gov

The following table outlines general SAR principles for pyrimidine-based anti-infective agents, which can guide the derivatization of this compound.

| Modification Position | Substituent Type | Impact on Anti-Infective Activity |

| C2-Position (from Chloro) | Thio- or amino-linked aromatic/heterocyclic rings | Can confer broad-spectrum antibacterial activity. nih.gov |

| C4-Position | Cyclopropyl group | May enhance antifungal activity. mdpi.com |

| Other Ring Positions | Halogenation or small alkyl groups | Can modulate activity and spectrum. |

SAR Studies in Agrochemical Active Compound Discovery

The pyrimidine scaffold is prevalent in a number of commercially successful herbicides and fungicides. The this compound core presents an attractive starting point for the discovery of new agrochemical active compounds.

In the area of herbicides, the derivatization of chloropyrimidines has led to potent compounds. For instance, the synthesis of 2- and 4-pyrimidinyloxyphenoxypropionate derivatives has yielded compounds with significant herbicidal activity against both monocotyledonous and dicotyledonous weeds. researchgate.net These studies have shown that the nature of the substituent on the pyrimidine ring and the linkage to the phenoxypropionate moiety are critical for activity. While not directly involving a cyclopropyl group, these findings demonstrate the potential of chloropyrimidines in herbicide design.

For fungicidal applications, pyrimidine derivatives have also been extensively explored. A series of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess significant fungicidal activity against various plant pathogens. nih.gov One study on a compound containing a cyclopropyl group, specifically 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, reported excellent fungicidal activity. researchgate.net This highlights the potential of incorporating a cyclopropyl moiety into fungicidal scaffolds. Furthermore, N-(4,6-dichloropyrimidine-2-yl)benzamide has been shown to exhibit improved antifungal activity compared to the commercial fungicide pyrimethanil (B132214) against certain pathogens. mdpi.com

The table below summarizes key SAR insights for pyrimidine-based agrochemicals, which are relevant for guiding the derivatization of this compound.

| Modification Position | Substituent Type | Impact on Agrochemical Activity |

| C2-Position (from Chloro) | O-linked phenoxypropionates, N-linked benzamides | Can lead to potent herbicidal or fungicidal activity. researchgate.netmdpi.com |

| C4-Position | Cyclopropyl group | May contribute to enhanced fungicidal efficacy. researchgate.net |

| Other Ring Positions | Fused triazole rings, methyl groups | Can influence the spectrum and potency of activity. nih.gov |

Applications As a Synthetic Scaffold and Precursor in Chemical Research

Role in the Discovery and Development of Biologically Active Small Molecules

The 2-chloro-pyrimidine framework is a privileged structure in medicinal chemistry, forming the basis for drugs targeting a wide array of diseases. nih.govmdpi.com Its ability to act as a bioisostere of adenine (B156593) allows derivatives to function as antagonists or inhibitors in various biological pathways. nih.gov

Research into Anti-Infective Agents (e.g., Antimicrobial, Antiviral, Antitubercular, Antimalarial Agents)

The pyrimidine (B1678525) scaffold is a cornerstone in the development of antiviral therapeutics. A wide variety of pyrimidine-based molecules have been investigated and patented for their activity against numerous viruses, including influenza, herpes virus, hepatitis B and C, and HIV. mdpi.com The general strategy involves modifying the pyrimidine core to optimize its interaction with viral enzymes or proteins.

While direct studies on 2-chloro-4-cyclopropylpyrimidine as an anti-infective agent are not widely documented in published literature, related structures highlight the potential of its components. For instance, research into novel nucleoside analogues has incorporated cyclopropyl (B3062369) groups to create potential antiviral compounds. In one study, a uracil (B121893) (a pyrimidine derivative) analogue featuring a fluorocyclopropyl group demonstrated moderate activity against human cytomegalovirus (HCMV). researchgate.net This suggests that the cyclopropyl moiety is a viable component in the design of antiviral agents. Given the established importance of the pyrimidine ring and the demonstrated utility of cyclopropyl groups in this field, this compound represents a potentially valuable, though currently underexplored, starting material for the synthesis of novel anti-infective agents.

Development of Anti-Inflammatory Agents

Pyrimidine derivatives are extensively researched as anti-inflammatory agents, primarily due to their ability to inhibit key inflammatory mediators. nih.gov A major mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govthieme.de

The 2-chloro-pyrimidine scaffold is a common starting point for the synthesis of potent and selective COX-2 inhibitors. thieme.deresearchgate.net Research has shown that pyrimidine-5-carbonitrile hybrids and other derivatives can exhibit significant and selective COX-2 inhibition. researchgate.net Fused pyrimidine systems, such as pyrazolopyrimidines, have also been developed to target both COX-1 and COX-2 enzymes. pnas.org Although direct anti-inflammatory data for this compound is not specified, its structural features are consistent with precursors used to generate active anti-inflammatory compounds.

Table 1: Examples of Pyrimidine Derivatives as COX Inhibitors

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Derivatives (L1, L2) | COX-1, COX-2 | Showed high selectivity towards COX-2, with inhibitory performance comparable to the commercial drug meloxicam. | thieme.denih.gov |

| Pyrazolopyrimidine Derivatives | COX-1, COX-2, iNOS | Compounds 8a, 10c, and 13c were potent and selective COX-2 inhibitors. Compound 11 was a potent iNOS inhibitor (IC50 = 0.22 µM). | pnas.org |

| Pyrimidine-5-carbonitrile Hybrids | COX-2 | Compounds 50 and 51 showed significant and selective COX-2 inhibition and good in vivo anti-inflammatory activity. | researchgate.net |

Exploration in Anticancer Research

The pyrimidine scaffold is integral to the design of numerous anticancer agents, functioning through various mechanisms of action. epa.govnih.gov Derivatives of 2-chloropyrimidine (B141910) are particularly significant as intermediates in the synthesis of compounds that inhibit cancer cell proliferation. epa.gov

One major area of focus is the development of kinase inhibitors. Kinases are crucial signaling proteins that are often dysregulated in cancer, and pyrimidine-based molecules can act as ATP-competitive inhibitors. digitellinc.comnih.gov Research has specifically involved the creation of aminopyrimidine libraries that include a cyclopropyl group to probe kinase-inhibitor interactions, targeting kinases implicated in neurodegeneration and cancer. digitellinc.com Fused pyrimidines, like pyrazolo[3,4-d]pyrimidines, are also a privileged scaffold for developing potent kinase inhibitors. nih.govnih.gov

Another important anticancer strategy involves targeting tubulin polymerization. A study detailed the synthesis of new 2-chloro-4-aminopyrimidine derivatives that act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. epa.gov Furthermore, fused systems like 2-chloro-4-anilinoquinazolines (a quinazoline (B50416) is a fused pyrimidine) have shown high antiproliferative activity against a range of human tumor cell lines. acs.org

Table 2: Research on Pyrimidine Derivatives in Anticancer Applications

| Compound/Class | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-4-aminopyrimidine Derivatives | Tubulin Polymerization Inhibitor | Compound 17 effectively inhibited tubulin polymerization and showed potent antiproliferative activity against five human cancer cell lines. | epa.gov |

| Aminopyrimidine Analogs (with cyclopropyl group) | Kinase Inhibition (e.g., TBK1, AURKB) | Library of compounds showed varying inhibition against a panel of kinases, demonstrating the utility of the scaffold for developing kinase probes. | digitellinc.com |

| Quinazoline-chalcone (14g) | Antiproliferative | Displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against multiple cancer cell lines. | acs.org |

| Pyrimidodiazepine (16c) | Cytotoxic Agent | Exhibited high cytotoxic activity, being 10.0-fold higher than doxorubicin (B1662922) against ten cancer cell lines. | acs.org |

Utility in Agrochemical Science and Development

In addition to pharmaceuticals, the 2-chloro-pyrimidine structure is a key building block in the development of modern agrochemicals, including herbicides and plant growth regulators. nih.gov

Herbicidal Compound Development

Pyrimidine derivatives are a well-established class of herbicides used to control broadleaf weeds in various agricultural settings. The mode of action for these herbicides can vary. A recently discovered mechanism involves the disruption of the de novo pyrimidine biosynthesis pathway in plants by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which represents a new commercial herbicidal target. digitellinc.comnih.gov

The 2-chloro-pyrimidine unit is a versatile intermediate for creating a range of herbicidal molecules. For example, it is used in the synthesis of aryloxyphenoxypropionates (APPs), which are herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. pnas.org Studies have also explored pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from starting materials like 2-chloronicotinic acid, which show potent herbicidal effects by inhibiting protoporphyrinogen (B1215707) oxidase. nih.gov Other research has focused on pyrazolylpyrimidine derivatives that inhibit either root growth or chlorophyll (B73375) production in weeds. nih.gov

Table 3: Examples of Pyrimidine-Based Herbicidal Compounds

| Compound Class | Target/Mode of Action | Key Findings | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine diones | Protoporphyrinogen Oxidase (PPO) Inhibition | Compound 2o showed activity against bentgrass comparable to commercial herbicides. | nih.gov |

| Pyrimidinyloxyphenoxy-propionates | Acetyl-CoA Carboxylase (ACCase) Inhibition | Showed good herbicidal activities against rape and barnyard grass at 100 mg/L. | pnas.org |

| Pyrazolylpyrimidine Derivatives | Root Growth / Chlorophyll Inhibition | One derivative showed an IC50 of 1.90 mg/L for root growth inhibition in Pennisetum alopecuroides. | nih.gov |

| Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) Inhibition | A novel mode of action that disrupts pyrimidine biosynthesis in weeds. | digitellinc.comnih.gov |

Research into Synthetic Auxins and Plant Growth Regulators

Phytohormones like auxins and cytokinins are crucial regulators of plant growth. Synthetic analogues of these hormones are widely used in agriculture to improve crop yield and quality. Pyrimidine derivatives have been shown to exhibit both auxin-like and cytokinin-like effects.

A prominent example that underscores the utility of the 2-chloro-N-heterocycle scaffold is the synthesis of Forchlorfenuron (a phenylurea-type cytokinin). A key intermediate in its production is 2-chloro-4-aminopyridine, a structural analogue of a potential derivative of this compound. This demonstrates how the 2-chloro substituent provides the necessary reactivity to build more complex and highly active plant growth regulators. Studies on other synthetic pyrimidine derivatives have confirmed their ability to enhance the growth of shoots and roots and increase the content of photosynthetic pigments in crops like wheat and peas.

Precursor for Functional Organic Materials

The utility of a chemical compound as a precursor for functional organic materials is largely dependent on its structural and electronic characteristics, as well as its chemical reactivity which allows for the incorporation of desired functionalities. The this compound molecule possesses distinct features that could, in principle, be exploited in the synthesis of advanced materials. The reactive chloro-substituent offers a site for nucleophilic substitution, a common strategy for elaborating molecular structures. The pyrimidine ring itself is an electron-deficient system, a property that is often sought after in the design of organic electronic materials. Furthermore, the cyclopropyl group can influence the molecule's solubility, packing in the solid state, and electronic properties.

The development of novel fluorescent and optoelectronic materials is a dynamic area of research, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. Pyrimidine-based structures have been investigated for these purposes due to their inherent electronic properties.

A series of green thermally activated delayed fluorescence (TADF) emitters with a D-π-A-π-D (Donor-π-Acceptor-π-Donor) configuration have been developed. These molecules incorporate a 2-substituted pyrimidine moiety as the electron-acceptor unit. By modifying the substituent at the pyrimidine ring, researchers were able to fine-tune the emissive characteristics and the energy gap between the singlet and triplet states, which is crucial for optimizing the performance of OLEDs. The resulting green fluorescent OLEDs demonstrated high external quantum efficiencies, approaching 25%, along with a desirable slow efficiency roll-off at high luminance. nih.gov

Furthermore, highly efficient blue TADF emitters have been synthesized using pyrimidine, 2-methylpyrimidine, and 2-phenylpyrimidine (B3000279) as the acceptor core, combined with a 10H-spiro[acridan-9,9′-fluorene] donor moiety. These materials were designed to have a small singlet-triplet splitting energy, which facilitates efficient reverse intersystem crossing and leads to high photoluminescence quantum yields. OLEDs fabricated with these pyrimidine-based emitters produced blue light and achieved remarkable external quantum efficiencies, with one device based on a 2-phenylpyrimidine derivative reaching over 31%. rsc.org

While these examples highlight the potential of the pyrimidine core in optoelectronic applications, it is important to note that specific research detailing the use of this compound in the synthesis of fluorescent or optoelectronic materials is not readily found in the scientific literature. The presence of the cyclopropyl group could offer a unique handle to modulate the electronic and photophysical properties of such materials, but this remains a hypothetical avenue for future investigation.

The broader field of advanced material science encompasses the design and creation of materials with novel or enhanced properties. The structural motifs present in this compound suggest its potential as a building block in this domain. The reactive chlorine atom is a key feature, providing a convenient point of attachment for other molecular fragments through various cross-coupling reactions. This versatility allows for the systematic construction of larger, more complex architectures.

For instance, pyrimidine derivatives can be incorporated into polymers or macrocycles to create materials with specific functions. The electron-deficient nature of the pyrimidine ring can be exploited to create materials with interesting electronic or host-guest properties. A patent for a pyrimidine phenyl carbazoline derivative highlights its use as an organic phosphorescent light-emitting material. The inclusion of the pyrimidine skeleton in the molecule, which is an alcohol-soluble group, was noted to improve solubility and facilitate purification, suggesting its potential for use in inkjet printing of OLED materials. The carbazoline structure contributes to a high triplet state and electron mobility, making it suitable as a blue phosphorescent host and electron transport material. google.com

The synthesis of densely substituted pyrimidine derivatives through the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides has been reported as a versatile method for creating azaheterocycles that can be further derivatized. organic-chemistry.org Such synthetic methodologies could potentially be adapted to use this compound as a starting material for more complex functional molecules.

Despite these promising general strategies and the known utility of the pyrimidine core, specific research demonstrating the application of this compound in advanced material science is currently lacking in the public domain. The unique combination of the chloro, cyclopropyl, and pyrimidine moieties presents an opportunity for future research to explore its utility in creating novel materials with tailored properties.

Advanced Research Directions and Future Perspectives for 2 Chloro 4 Cyclopropylpyrimidine

Development of Novel and Efficient Synthetic Methodologies for Enhanced Molecular Diversity

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet there is continuous innovation aimed at improving efficiency, sustainability, and the ability to generate diverse molecular libraries. jchemrev.com For a compound like 2-Chloro-4-cyclopropylpyrimidine, future research in synthetic methodology could focus on several key areas.

Another area of advancement is the use of novel catalytic systems. mdpi.com This includes the use of both homogeneous and heterogeneous catalysts to improve reaction rates, selectivity, and yields. mdpi.com For instance, metal-catalyzed cross-coupling reactions could be employed to introduce the cyclopropyl (B3062369) group onto the pyrimidine core with high precision.

The following table outlines potential synthetic strategies for this compound and its derivatives, highlighting the advantages of each approach.

| Synthetic Strategy | Description | Potential Advantages for this compound |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form a complex product. | Increased efficiency, reduced waste, and rapid generation of a library of derivatives. |

| Novel Catalytic Systems | Employing advanced catalysts, such as metal complexes or biocatalysts, to facilitate the reaction. | Higher yields, improved selectivity, and milder reaction conditions. |

| Flow Chemistry | Conducting reactions in a continuous-flow reactor rather than a batch reactor. | Enhanced safety, better control over reaction parameters, and easier scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Reduced reaction times and often improved yields. nih.gov |

These advanced synthetic methods would not only streamline the production of this compound but also facilitate the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. github.iospringernature.com For this compound, AI and ML could be instrumental in several aspects of its future development.

One key application is in the de novo design of novel analogs with improved biological activity. springernature.com Generative AI models can be trained on existing libraries of pyrimidine derivatives to design new molecules with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. springernature.com

ML algorithms can also be used to develop quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity of hypothetical this compound derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.com

The table below summarizes potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Drug Design | Using generative models to create novel molecular structures. | Design of new this compound analogs with potentially superior properties. |

| QSAR Modeling | Developing predictive models of biological activity based on molecular structure. | Prioritization of synthetic targets and a better understanding of structure-activity relationships. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

| Target Identification | Using computational methods to predict the biological targets of a compound. | Elucidation of the mechanism of action of this compound and its derivatives. |

By integrating AI and ML into the research pipeline, the discovery and development of new drug candidates based on the this compound scaffold could be significantly accelerated.

Exploration of Multi-Target Approaches in Chemical Biology

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov Multi-target drugs, which are designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy. nih.govdovepress.com The pyrimidine scaffold is a common feature in many multi-target kinase inhibitors. nih.gov

Given the prevalence of the pyrimidine core in multi-target agents, this compound could serve as a valuable starting point for the design of multi-target ligands. nih.gov For example, modifications to the cyclopropyl and chloro substituents could be explored to modulate the compound's activity against a range of biological targets, such as different protein kinases.

The development of multi-target drugs is a complex undertaking that requires a deep understanding of the underlying biology of the disease. Chemical biology tools, such as chemical probes and activity-based protein profiling, can be used to identify the targets of this compound and its analogs and to elucidate their mechanism of action. nih.gov

Advancement of Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly manufacturing processes. instituteofsustainabilitystudies.com Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents, are becoming increasingly important in drug synthesis. instituteofsustainabilitystudies.comacs.org

Future research on the synthesis of this compound should prioritize the development of sustainable and green methodologies. This could involve the use of renewable starting materials, the replacement of hazardous reagents with greener alternatives, and the development of energy-efficient reaction conditions. mdpi.comresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a particularly promising green chemistry approach. mdpi.com Enzymes can often carry out reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. mdpi.com The potential for using an enzymatic approach for the synthesis of this compound or its precursors warrants investigation.

The following table highlights key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Description | Application in this compound Synthesis |

| Waste Prevention | Designing syntheses to minimize the generation of waste. | Development of one-pot and multicomponent reactions. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Utilizing catalytic reactions and avoiding the use of stoichiometric reagents. |

| Use of Safer Solvents | Minimizing the use of hazardous solvents and replacing them with greener alternatives. | Employing water, ethanol, or supercritical CO2 as reaction media. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Utilizing microwave-assisted synthesis or biocatalysis to reduce energy consumption. |

By embracing green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

常见问题

Q. What nonclinical studies are required to advance this compound toward preclinical trials?

- Methodological Answer : Conduct toxicity profiling (acute and subacute doses in rodents), genotoxicity assays (Ames test), and pharmacokinetic studies (Cmax, AUC). Follow OECD guidelines for Good Laboratory Practice (GLP). Regulatory submissions must include impurity profiles and stability data under ICH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。